3-propylhexan-2-one
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Overview
Description
3-propylhexan-2-one: is an organic compound with the molecular formula C9H18O It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-propylhexan-2-one can be achieved through multiple steps. One common method involves the following steps:
Oxidation: The starting material, 4-heptanol, undergoes oxidation using mercury(II) oxide and sulfuric acid.
Sulfonation: The intermediate product is then treated with sulfur trioxide and sulfuric acid.
Hydrogenation: Finally, the compound is hydrogenated using platinum(IV) oxide in ethanol.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts and specific reaction environments to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-propylhexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form secondary alcohols.
Substitution: The carbonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or hydrazines.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted ketones.
Scientific Research Applications
3-propylhexan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-propylhexan-2-one involves its interaction with molecular targets such as enzymes and receptors. The carbonyl group plays a crucial role in these interactions, facilitating various biochemical reactions. The compound can modulate enzyme activity and influence metabolic pathways, leading to its observed effects.
Comparison with Similar Compounds
- 3-methylhexan-2-one
- 3-ethylhexan-2-one
- 3-butylhexan-2-one
Comparison: 3-propylhexan-2-one is unique due to its specific alkyl chain length and position of the carbonyl group. This structural difference influences its reactivity and applications compared to similar compounds. For instance, the longer alkyl chain in this compound may result in different physical properties and reactivity patterns compared to 3-methylhexan-2-one or 3-ethylhexan-2-one .
Properties
CAS No. |
40239-27-8 |
---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
3-propylhexan-2-one |
InChI |
InChI=1S/C9H18O/c1-4-6-9(7-5-2)8(3)10/h9H,4-7H2,1-3H3 |
InChI Key |
RXFAGYKLLRXFDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C(=O)C |
Purity |
95 |
Origin of Product |
United States |
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